molecular formula C11H14O3 B2911775 Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate CAS No. 1935164-09-2

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate

Cat. No.: B2911775
CAS No.: 1935164-09-2
M. Wt: 194.23
InChI Key: VZWKOLHFAZEHCG-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate (C${11}$H${14}$O$_3$) is a bicyclic ester featuring a fused tetrahydrobenzofuran core with an ethyl carboxylate substituent at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive heterocycles.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWKOLHFAZEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the Feist–Benary reaction, which is a condensation reaction between 1,3-dicarbonyl compounds and α-halo ketones in the presence of ammonium acetate in aqueous ethanol . This reaction produces substituted furans, and under modified conditions, it can yield dihydrofuran intermediates. The reaction conditions are typically mild, and the use of aqueous ethanol makes the process more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Core Modifications

Compound Name Core Structure Substituents Key Differences Reference
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate Tetrahydrobenzofuran Ethyl carboxylate at 3-position Positional isomer; altered electronic distribution due to ester placement
Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Tetrahydrobenzofuran Methyl, oxo, and trifluoromethyl groups Increased electron-withdrawing effects from CF$_3$; potential enhanced metabolic stability
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Tetrahydrobenzofuran Amino and difluoro substituents Amino group introduces nucleophilicity; fluorine enhances lipophilicity
Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran) Tetrahydrobenzofuran Methyl groups at 3- and 6-positions Lacks carboxylate; natural product with flavor/fragrance applications

Heterocyclic Analogs (Benzothiophene Derivatives)

Compound Name Core Structure Substituents Key Differences Reference
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Tetrahydrothienopyridine Benzyl and amino groups Sulfur-containing core; enhanced π-π stacking potential
Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Amino and tert-butyl groups Sulfur atom increases polarizability; tert-butyl group adds steric bulk

Physical and Chemical Properties

Property Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate Ethyl 4-hydroxy-6-(trifluoromethyl) analog
Molecular Weight 194.23 g/mol (calculated) 278.22 g/mol
Polarity Moderate (ester group) High (hydroxyl and CF$_3$ groups)
Stability Likely stable under inert conditions Hydroxyl group may increase susceptibility to oxidation

Biological Activity

Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.227 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 269.0 ± 28.0 °C
Flash Point 116.5 ± 24.0 °C

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary research suggests that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting programmed cell death.

The mechanism of action of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.
  • Receptor Modulation : It may interact with receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity compared to standard antibiotics.

Study on Anticancer Potential

In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through caspase activation:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings suggest its potential as a lead compound for further development in cancer therapeutics .

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